3-(Isoxazol-4-yl)propan-1-amine hydrobromide
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Overview
Description
3-(Isoxazol-4-yl)propan-1-amine hydrobromide is a synthetic compound with the molecular formula C6H11BrN2O and a molecular weight of 207.071.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Isoxazol-4-yl)propan-1-amine hydrobromide typically involves the formation of the isoxazole ring followed by the introduction of the propan-1-amine group. One common method for synthesizing isoxazoles is through the (3 + 2) cycloaddition reaction, often catalyzed by metals such as copper (I) or ruthenium (II). there are also metal-free synthetic routes that have been developed to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(Isoxazol-4-yl)propan-1-amine hydrobromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Isoxazol-4-yl)propan-1-amine hydrobromide involves its interaction with specific molecular targets and pathways. The compound’s isoxazole ring can interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may influence signaling pathways involved in inflammation and microbial growth .
Comparison with Similar Compounds
Similar Compounds
3-(1,2-oxazol-4-yl)propan-1-amine: A similar compound with slight structural differences.
3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-amine: Another compound with a different heterocyclic ring but similar amine group.
Uniqueness
3-(Isoxazol-4-yl)propan-1-amine hydrobromide is unique due to its specific isoxazole ring structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-(1,2-oxazol-4-yl)propan-1-amine;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O.BrH/c7-3-1-2-6-4-8-9-5-6;/h4-5H,1-3,7H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVUMAOBWDLSRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NO1)CCCN.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2155855-50-6 |
Source
|
Record name | 3-(1,2-oxazol-4-yl)propan-1-amine hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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